

Navigating the Toxicological Landscape of Diisooctyl Adipate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diisooctyl adipate*

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Introduction

Diisooctyl adipate (DIOA), a branched-chain diester of adipic acid, is utilized primarily as a plasticizer to impart flexibility to various polymers. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the acute and chronic toxicity of DIOA, with a focus on quantitative data, detailed experimental methodologies, and potential molecular mechanisms of action.

Due to a notable lack of publicly available toxicological data specifically for **diisooctyl adipate** (CAS 27178-16-1), this guide employs a read-across approach, leveraging data from structurally similar and well-studied adipate esters, primarily di(2-ethylhexyl) adipate (DEHA), diisononyl adipate (DINA), and dibutyl adipate (DBA). This approach is scientifically justified by the structural and metabolic similarities within this chemical class.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. The primary endpoints include lethality (LD50/LC50), skin and eye irritation, and skin sensitization.

Data Presentation: Acute Toxicity of Adipate Esters

Endpoint	Test Substance	Species	Route	Result	Reference
LD50	Diisononyl adipate (DINA)	Rat	Oral	>5000 mg/kg bw	[1]
LD50	Diisononyl adipate (DINA)	Rabbit	Dermal	>3160 mg/kg bw	[1]
LD50	Dibutyl adipate (DBA)	Rat	Oral	12,900 mg/kg bw	[2]
LD50	Dibutyl adipate (DBA)	Rabbit	Dermal	~19,000 mg/kg bw	[2]
Skin Irritation	Diisononyl adipate (DINA)	Rabbit	Dermal	Not irritating	[1]
Skin Irritation	Unnamed Adipate Ester	Rabbit	Dermal	Mild irritant (Primary Irritation Index: 0.3)	[3]
Eye Irritation	Unnamed Adipate Ester	Rabbit	Ocular	Minimally irritating (Max. group mean score: 6.0)	[4]

Experimental Protocols: Acute Toxicity

The methodologies for acute toxicity testing are highly standardized to ensure reproducibility and regulatory acceptance. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

- Principle: To determine the short-term toxicity of a substance following oral administration.
- Animal Model: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often slightly more sensitive) are used.
- Dosing: The test substance is administered in a single dose by gavage using a stomach tube or cannula. The substance may be administered neat or in a suitable vehicle.
- Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD50.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Principle: To assess the toxicity of a substance following a single, prolonged dermal application.
- Animal Model: Young adult rats, rabbits, or guinea pigs are used.
- Procedure: The fur is clipped from a dorsal area of the trunk (at least 10% of the body surface area). The test substance is applied uniformly and held in contact with the skin under a porous gauze dressing for 24 hours.
- Dose Levels: A limit test is commonly performed at 2000 mg/kg body weight.
- Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
- Pathology: Gross necropsy is performed on all animals.
- Principle: To evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Animal Model: Albino rabbits are the preferred species.

- Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of clipped skin and covered with a gauze patch for 4 hours.
- Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of the reactions is scored, and a Primary Irritation Index is calculated.



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Experimental Workflow for Acute Dermal Irritation Study (OECD 404).

- Principle: To determine the potential of a substance to produce irritation or corrosion in the eye.
- Animal Model: Albino rabbits are typically used.
- Procedure: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
- Scoring: Lesions are scored to assess the severity and reversibility of the ocular responses.

Chronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated exposure to a substance over a prolonged period, typically a significant portion of the animal's lifespan. These studies are crucial for determining No-Observed-Adverse-Effect Levels (NOAELs) and for assessing the potential for carcinogenicity and reproductive or developmental effects.

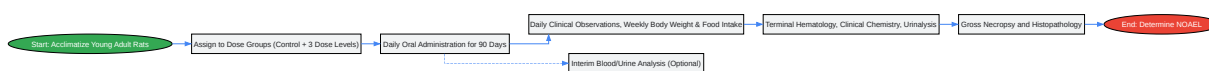
Data Presentation: Repeated-Dose and Carcinogenicity of Adipate Esters

Endpoint	Test Substance	Species	Route	Dose Levels	Key Findings	NOAEL	Reference
90-Day Toxicity	Diisononyl adipate (DINA)	Rat	Oral (diet)	0, 82, 274, >822 mg/kg/day	Increased relative kidney weight at 500 mg/kg/day (non-adverse)	500 mg/kg/day	[1]
Carcinogenicity	Di(2-ethylhexyl) adipate (DEHA)	Rat	Oral (feed)	0, 12,000, 25,000 ppm	No evidence of carcinogenicity	-	[5]
Carcinogenicity	Di(2-ethylhexyl) adipate (DEHA)	Mouse	Oral (feed)	0, 6,000, 12,000 ppm	Increased incidence of hepatocellular carcinomas and adenomas in females	-	[5]

Experimental Protocols: Chronic Toxicity

- Principle: To characterize the toxicity profile of a substance after 90 days of repeated oral administration.
- Animal Model: Rats are the preferred species.

- **Dosing:** The test substance is administered daily in graduated doses to several groups of animals (at least 3 dose levels plus a control group) for 90 days. Administration is typically via the diet, drinking water, or gavage.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- **Pathology:** A full necropsy is conducted on all animals, and a comprehensive set of tissues is examined histopathologically.
- **Endpoint:** The NOAEL is determined.



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Experimental Workflow for a 90-Day Oral Toxicity Study (OECD 408).

- **Principle:** To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a substance.
- **Animal Model:** Typically rats and mice.
- **Dosing:** The test substance is administered daily for 18-24 months (mice) or 24 months (rats), usually in the diet. At least three dose levels plus a control are used.
- **Observations:** Animals are monitored for clinical signs and palpable masses. Body weight and food consumption are recorded regularly.
- **Pathology:** A complete histopathological examination of all organs and tissues from all animals is conducted.

While no specific data for DIOA were identified, the following OECD guidelines are standard for assessing these endpoints.

- Two-Generation Reproduction Toxicity (OECD Guideline 416): Evaluates the effects of a substance on all phases of the reproductive cycle over two generations.
- Prenatal Developmental Toxicity (OECD Guideline 414): Assesses the adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.

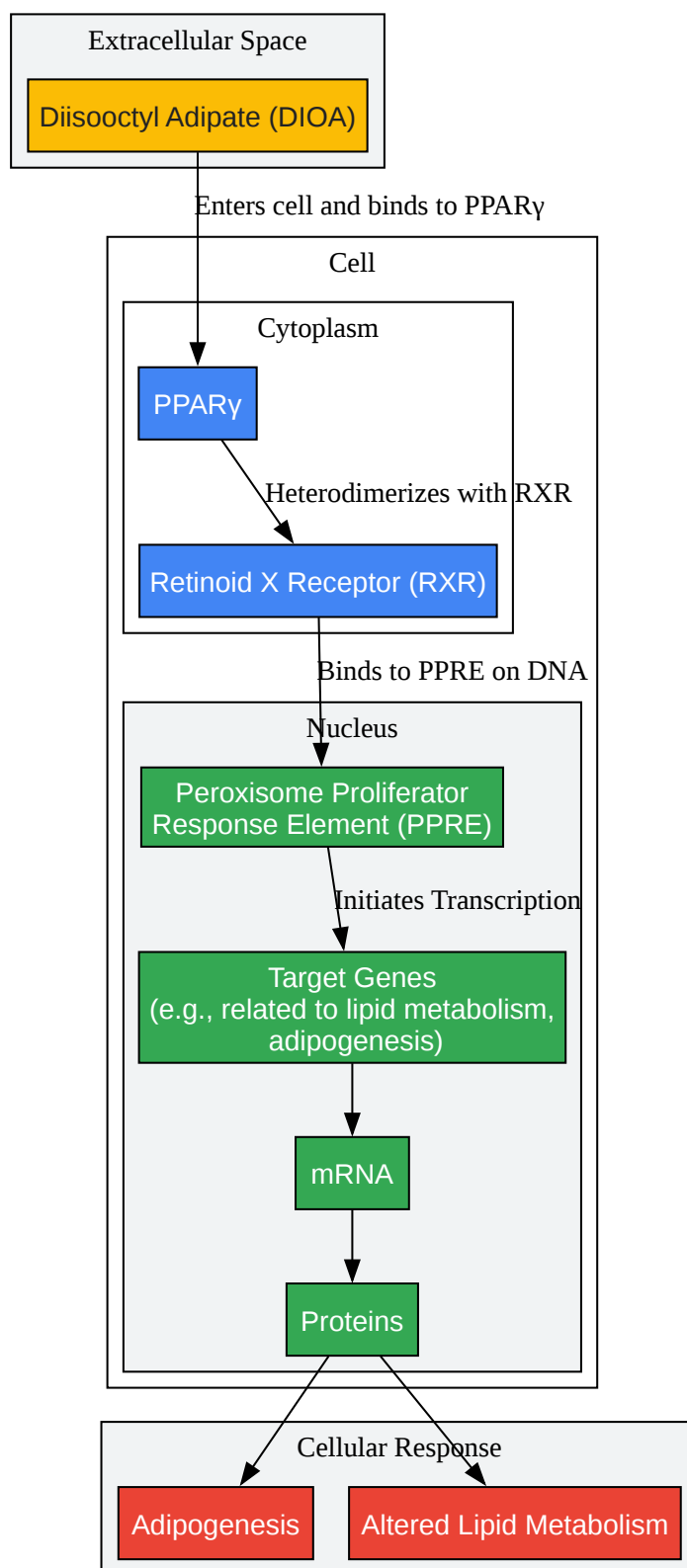
Potential Signaling Pathways and Molecular Mechanisms

The molecular mechanisms underlying the toxicity of adipate esters are not fully elucidated. However, based on studies of structurally related plasticizers, a plausible mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs).

A study on diisooctyl phthalate (DIOP), which shares the "diisooctyl" branched alkyl chains with DIOA, demonstrated that it can act as a partial agonist of PPAR γ . PPAR γ is a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.

Furthermore, other plasticizers, such as DEHA, are known to cause peroxisome proliferation in rodents, a process often mediated by PPAR α . This can lead to hepatotoxicity and, in some cases, liver tumors in rodents.

The following diagram illustrates a hypothesized signaling pathway for DIOA based on its potential to activate PPAR γ .



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Ontario, CA 91761, United States

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